molecular formula C12H18N2O B1581692 1-(4-Ethoxyphenyl)piperazine CAS No. 46415-29-6

1-(4-Ethoxyphenyl)piperazine

Cat. No. B1581692
CAS RN: 46415-29-6
M. Wt: 206.28 g/mol
InChI Key: DPEWTQJUUDLJNX-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)piperazine is an organic compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The linear formula of this compound is C12H18N2O . The compound consists of a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

Piperazine derivatives, including this compound, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C .

Scientific Research Applications

1. Radiolabeled Antagonist for PET Studies

1-(4-Ethoxyphenyl)piperazine derivatives, such as [18F]p-MPPF, have been utilized in positron emission tomography (PET) to study the serotonergic neurotransmission. This includes research on chemistry, radiochemistry, animal data, human data, toxicity, and metabolism (Plenevaux et al., 2000).

2. Development of Serotonin-Selective Reuptake Inhibitors

This compound derivatives have been synthesized as selective serotonin reuptake inhibitors (SSRIs), with potential to improve adverse reaction profiles. These derivatives were modeled after fluoxetine and coupled with functionalized piperazines (Dorsey et al., 2004).

3. Long-Acting Dopamine Transporter Ligands

Optically pure hydroxylated derivatives of this compound have been synthesized and evaluated as long-acting agents for the treatment of cocaine abuse. These derivatives displayed substantial enantioselectivity with higher dopamine transporter (DAT) affinity (Hsin et al., 2002).

4. Analgesic Active N'-acylated Phenylpiperazines

N'-acylated derivatives of this compound, such as 1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine, have shown strong non-opiate antinociceptive activity, indicating potential in pain management (Oepen et al., 1988).

5. Interaction with Dopamine Receptors

Substituted derivatives of this compound have been tested for their affinity to specific dopamine binding sites, indicating potential in researching dopaminergic activity and disorders related to dopamine neurotransmission (van der Zee & Hespe, 1985).

6. Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines, derivatives of this compound, have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, contributing to the development of new HIV treatments (Romero et al., 1994).

7. Alpha-Adrenoceptor Blocker for Urethral Tone Studies

Compounds like IP/66, derived from this compound, have been synthesized and shown efficacy in reducing urethral tone, suggesting potential applications in the treatment of lower urinary tract dysfunctions (Manzini et al., 1991).

8. Dopamine Uptake Inhibitor Synthesis

The synthesis of dopamine uptake inhibitors like GBR-12909, derivatives of this compound, for potential use in treating cocaine abuse has been detailed, emphasizing improvements in the production process (Ironside et al., 2002).

Safety and Hazards

The compound is considered hazardous and has associated hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 1-(4-Ethoxyphenyl)piperazine are not mentioned in the search results, piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This suggests that this compound and similar compounds may have potential applications in the development of new pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(4-Ethoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neurotransmission. Additionally, this compound has been found to bind to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in neurotransmission and neuroprotection . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, this compound can modulate the activity of serotonin receptors, influencing serotonin-mediated signaling pathways . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . For example, in rodent models, low doses of this compound have been associated with mild behavioral changes, whereas high doses can cause neurotoxic symptoms such as convulsions and tremors . These findings highlight the importance of dosage considerations in the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include oxidative dealkylation and aromatic hydroxylation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the brain . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

1-(4-ethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEWTQJUUDLJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282743
Record name 1-(4-ethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46415-29-6
Record name 1-(4-ethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 46415-29-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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